An In-depth Technical Guide to 6-Methylnaphthalene-1-carboxylic Acid (CAS 6315-19-1) for Drug Development Professionals
An In-depth Technical Guide to 6-Methylnaphthalene-1-carboxylic Acid (CAS 6315-19-1) for Drug Development Professionals
This guide provides a comprehensive technical overview of 6-methylnaphthalene-1-carboxylic acid, a key chemical intermediate with significant potential in pharmaceutical research and development. Drawing upon its structural features and reactivity, this document will delve into its physicochemical properties, synthesis, analytical characterization, and its emerging role as a scaffold in medicinal chemistry.
Core Molecular Characteristics
6-Methylnaphthalene-1-carboxylic acid, with the CAS number 6315-19-1, is a polycyclic aromatic carboxylic acid.[1] Its structure features a naphthalene ring system substituted with a methyl group at the 6-position and a carboxylic acid group at the 1-position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that are of considerable interest in the design of bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development, influencing aspects from synthetic handling to pharmacokinetic profiles.
| Property | Value | Source |
| CAS Number | 6315-19-1 | [1] |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Melting Point | 176.5-177 °C | [2] |
| Boiling Point (Predicted) | 380.1 ± 11.0 °C | [2] |
| Density (Predicted) | 1.222 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.63 ± 0.10 | [2] |
| Storage Temperature | 2-8°C | [2] |
The naphthalene core provides a rigid, planar scaffold, while the carboxylic acid group offers a key site for chemical modification and interaction with biological targets. The methyl group can influence the molecule's lipophilicity and metabolic stability.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of 6-methylnaphthalene-1-carboxylic acid and its derivatives is crucial for accessing a diverse range of chemical entities for screening and optimization in drug discovery programs.
Established Synthetic Routes
The most common laboratory-scale synthesis of naphthalenecarboxylic acids involves the carboxylation of a Grignard reagent formed from the corresponding bromonaphthalene.[3] This approach offers a reliable method for introducing the carboxylic acid functionality.
An alternative pathway involves the hydrolysis of a nitrile precursor. For instance, 6-methylnaphthalene-1-carbonitrile can be converted to 6-methylnaphthalene-1-carboxylic acid under acidic or basic conditions. This nitrile intermediate can, in turn, be synthesized from the corresponding amine via the Sandmeyer reaction.
A generalized workflow for the synthesis of naphthalenecarboxylic acids is depicted below:
Caption: Common synthetic pathways to naphthalenecarboxylic acids.
Key Reactivity Profile
The reactivity of 6-methylnaphthalene-1-carboxylic acid is dominated by the carboxylic acid group and the aromatic naphthalene ring.
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Carboxylic Acid Group: The carboxylic acid moiety readily undergoes esterification, for example, through acid-catalyzed reaction with an alcohol.[1] It can also be converted to amides, acid chlorides, and other carboxylic acid derivatives, providing a versatile handle for derivatization.
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Naphthalene Ring: The electron-rich naphthalene ring is susceptible to electrophilic aromatic substitution reactions such as nitration and halogenation. The directing effects of the existing substituents will influence the position of further functionalization.
Analytical Characterization: Ensuring Purity and Identity
Robust analytical methods are paramount for the quality control of any compound intended for use in drug development.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of 6-methylnaphthalene-1-carboxylic acid and its derivatives. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile.[1] Detection is commonly performed using a UV detector, leveraging the strong UV absorbance of the naphthalene ring system.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of more volatile derivatives such as the methyl ester.[1]
Spectroscopic Analysis
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Infrared (IR) Spectroscopy: The IR spectrum of 6-methylnaphthalene-1-carboxylic acid is expected to exhibit a broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 186.
Applications in Drug Discovery and Development
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5] 6-Methylnaphthalene-1-carboxylic acid and its derivatives serve as valuable building blocks in the synthesis of pharmacologically active agents.
As a Key Intermediate for Tolrestat
One of the most notable applications of a closely related analogue, 6-hydroxynaphthalene-1-carboxylic acid, is as a key intermediate in the synthesis of Tolrestat, an aldose reductase inhibitor that was investigated for the treatment of diabetic complications. This underscores the utility of this substitution pattern on the naphthalene ring in the design of enzyme inhibitors.
Potential as a Scaffold for Novel Therapeutics
The structural features of 6-methylnaphthalene-1-carboxylic acid make it an attractive starting point for the development of new drugs. The naphthalene core can engage in π-stacking interactions with biological targets, while the carboxylic acid can form hydrogen bonds or salt bridges. The methyl group can be used to probe hydrophobic pockets in binding sites.
Derivatives of naphthalenecarboxylic acids have been explored for a range of therapeutic applications, including:
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Anti-inflammatory and Analgesic Agents
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Antimicrobial and Antifungal Compounds
The following diagram illustrates the potential for derivatization of the 6-methylnaphthalene-1-carboxylic acid scaffold to explore structure-activity relationships (SAR).
Caption: Exploring SAR from the 6-methylnaphthalene-1-carboxylic acid scaffold.
Safety and Handling
For researchers and drug development professionals, safe handling of all chemical compounds is of utmost importance. While specific toxicological data for 6-methylnaphthalene-1-carboxylic acid is limited, information on related naphthalenecarboxylic acids and methylnaphthalenes can provide guidance.
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Outlook
6-Methylnaphthalene-1-carboxylic acid represents a versatile and valuable building block for medicinal chemists and drug development professionals. Its well-defined structure, accessible synthesis, and amenability to chemical modification make it an attractive starting point for the design of novel therapeutic agents across a range of disease areas. As our understanding of the biological importance of the naphthalene scaffold continues to grow, we can anticipate that 6-methylnaphthalene-1-carboxylic acid and its derivatives will play an increasingly significant role in the discovery of the next generation of medicines.
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